molecular formula C19H21FN2O3S B2658804 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 955231-06-8

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2658804
CAS RN: 955231-06-8
M. Wt: 376.45
InChI Key: RLWMPKWBJYIDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Binding and Inhibition Studies

Research on compounds structurally similar to "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide" has focused on their binding to specific enzymes and receptors, indicating their potential use in medicinal chemistry. For instance, studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have highlighted their role as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), with implications for treating disorders related to the catecholamine system in the brain (Grunewald et al., 2006).

Cytotoxic Activity

Further, compounds with the sulfonamide group have been investigated for their cytotoxic activity against cancer cell lines, such as breast cancer and colon cancer. This suggests the potential application of sulfonamide derivatives, including compounds like "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide," in oncology and the development of new anticancer agents (Ghorab et al., 2015).

Synthesis and Structural Studies

The synthesis and structural elucidation of related compounds are critical for understanding their function and potential applications. Studies on the synthesis of tetrahydroisoquinolines via Pummerer-type cyclization highlight the methodologies that could be applicable for synthesizing and studying the structure-activity relationships of compounds like "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide" (Toda et al., 2000).

Potential for Blood-Brain Barrier Penetration

Research into enhancing the lipophilicity of compounds to improve blood-brain barrier (BBB) penetration is highly relevant. Studies on modifying the sulfonamide group to increase lipophilicity without compromising potency against specific targets such as PNMT provide insights into designing compounds with enhanced BBB penetration, which is crucial for neurological applications (Romero et al., 2004).

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-26(24,25)22-10-9-15-5-8-18(12-16(15)13-22)21-19(23)11-14-3-6-17(20)7-4-14/h3-8,12H,2,9-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWMPKWBJYIDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.